![molecular formula C14H14FN3O2S B2489847 N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905692-43-5](/img/structure/B2489847.png)
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C14H14FN3O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a methyl group, a pyrimidinyl group, and an acetamide group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.35±0.1 g/cm3 and a predicted pKa of 7.83±0.50 .Scientific Research Applications
- CHEMBL1376045 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound exhibits anti-inflammatory properties, which could be valuable in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Researchers have explored its impact on key inflammatory pathways and cytokine production .
- CHEMBL1376045 interacts with specific kinases, making it relevant for kinase-targeted therapies. Kinase inhibitors play a crucial role in cancer treatment and other diseases. Investigating its selectivity and potency against kinases is essential .
- Some studies suggest that CHEMBL1376045 may influence metabolic pathways. Researchers have looked into its effects on glucose metabolism, lipid homeostasis, and mitochondrial function. Understanding these mechanisms could lead to novel treatments for metabolic disorders .
- The compound’s structure hints at potential neuroprotective effects. Researchers have explored its impact on neuronal health, neurotransmitter systems, and neuroinflammation. Investigating its ability to cross the blood-brain barrier is crucial for neurological applications .
- Given its diverse pharmacological properties, CHEMBL1376045 might be repurposed for existing diseases. Researchers have screened it against various targets to identify potential therapeutic indications beyond its original context .
- Computational approaches, such as molecular docking and molecular dynamics simulations, have been employed to predict the binding affinity of CHEMBL1376045 with specific protein targets. These studies aid in understanding its interactions and guiding experimental research .
- Researchers have used chemoinformatics tools to analyze the compound’s chemical properties, predict its bioactivity, and optimize its structure for better efficacy. Quantitative Structure-Activity Relationship (QSAR) models can provide insights into its biological effects .
Anticancer Properties
Anti-Inflammatory Activity
Kinase Inhibition
Metabolic Disorders
Neurological Applications
Drug Repurposing
Computational Modeling and Docking Studies
Chemoinformatics and QSAR Modeling
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-9-6-13(18-14(20)17-9)21-8-12(19)16-7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYMMYIFFNSHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.